2-bromo-4-ethylphenyl 4-nitrobenzoate
Description
2-Bromo-4-ethylphenyl 4-nitrobenzoate is an aromatic ester featuring a bromine atom at the 2-position, an ethyl group at the 4-position of the phenyl ring, and a 4-nitrobenzoate ester moiety. For instance, substituents like bromine and ethyl groups influence molecular weight, solubility (logP), and steric/electronic properties compared to simpler analogues such as methyl or chloro-substituted nitrobenzoates . The nitro group at the para position of the benzoate ester is a strong electron-withdrawing group, affecting reactivity and intermolecular interactions .
Properties
IUPAC Name |
(2-bromo-4-ethylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-2-10-3-8-14(13(16)9-10)21-15(18)11-4-6-12(7-5-11)17(19)20/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWDSPIDLJMRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-ethylphenyl 4-nitrobenzoate typically involves the esterification of 2-bromo-4-ethylphenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general approach would involve large-scale esterification reactions using automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-ethylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 2-bromo-4-ethylphenyl 4-aminobenzoate.
Hydrolysis: 2-bromo-4-ethylphenol and 4-nitrobenzoic acid.
Scientific Research Applications
2-bromo-4-ethylphenyl 4-nitrobenzoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-4-ethylphenyl 4-nitrobenzoate is primarily based on its functional groups:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 2-bromo-4-ethylphenyl 4-nitrobenzoate with its analogues:
| Compound | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|
| 2-Bromo-4-ethylphenyl 4-nitrobenzoate* | C₁₅H₁₂BrNO₄ | ~350.17 | ~4.1† | ~68‡ | Br (2-), Ethyl (4-) |
| 4-Chlorophenyl 4-nitrobenzoate | C₁₃H₈ClNO₄ | 277.66 | 3.81 | 54.00 | Cl (4-) |
| 2-Acetyl-4-methylphenyl 4-nitrobenzoate | C₁₆H₁₃NO₅ | 299.28 | 3.07 | 67.91 | Acetyl (2-), Methyl (4-) |
| 2-Bromo-4-methylphenyl 4-nitrobenzoate | C₁₄H₁₀BrNO₄ | 336.14 | 3.8†† | ~54‡‡ | Br (2-), Methyl (4-) |
*Estimated values based on substituent contributions; †Predicted higher logP due to bromine’s hydrophobicity; ‡Estimated from nitro and ester groups; ††Inferred from bromine and methyl groups; ‡‡Assumed similar to 4-chlorophenyl analogue.
Key Observations :
- Bromine vs. Chlorine : The bromine substituent increases molecular weight and logP compared to chlorine, enhancing lipophilicity .
- Ethyl vs.
- Acetyl Group : The acetyl substituent in 2-acetyl-4-methylphenyl 4-nitrobenzoate lowers logP compared to halogenated derivatives but increases polarity due to the ketone group .
Biodegradation and Environmental Impact
- Microbial Degradation: Strains like Burkholderia cepacia degrade 4-nitrobenzoates via partial reduction to 4-hydroxylaminobenzoate. Bulky substituents (e.g., ethyl or bromine) may impede enzyme access, leading to slower degradation compared to 4-chlorophenyl 4-nitrobenzoate .
- Persistence : Higher logP values (e.g., ~4.1 for the target compound) suggest greater environmental persistence, aligning with trends observed in halogenated aromatics .
Crystallography and Intermolecular Interactions
- Hydrogen Bonding : The nitro and ester groups facilitate hydrogen bonding, as seen in related sulfonates and benzoates . Bromine’s electronegativity may weaken hydrogen bonds compared to chlorine, affecting crystal lattice stability .
- Structural Studies : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of nitrobenzoates, suggesting similar methodologies could resolve the target compound’s structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
